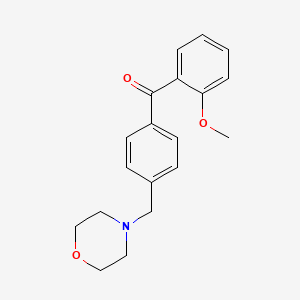

2-Methoxy-4'-morpholinomethyl benzophenone

Vue d'ensemble

Description

2-Methoxy-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO3 It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 2-position and a morpholinomethyl group at the 4’-position of the benzophenone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-morpholinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 2-Methoxy-4’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to achieve the required purity levels for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-hydroxy-4’-morpholinomethyl benzophenone.

Reduction: Formation of 2-methoxy-4’-morpholinomethyl benzohydrol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

2-Methoxy-4'-morpholinomethyl benzophenone serves as a reagent in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can undergo oxidation reactions using agents like hydrogen peroxide.

- Reduction : Capable of reduction reactions with reducing agents such as sodium borohydride.

- Substitution : Participates in substitution reactions under specific conditions.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, with IC50 values of approximately 15 µM for human breast cancer (MCF-7) and 20 µM for lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Medicine

The compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for pharmacological applications, particularly in the treatment of microbial infections and cancer.

Case Studies

Several studies have highlighted the applications of benzophenone derivatives, including this compound:

- Benzophenone Derivatives as Antitumor Agents : A comprehensive analysis indicated that various benzophenone derivatives, including this compound, inhibit tumor growth through mechanisms such as angiogenesis inhibition and apoptosis induction.

- Cholinesterase Inhibition Studies : Research has shown that certain derivatives can inhibit acetylcholinesterase activity effectively, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound generates reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is exploited in photodynamic therapy for targeting cancer cells. The molecular targets include cellular membranes, proteins, and DNA, which are susceptible to oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-4-methoxybenzophenone:

4-Methoxybenzophenone: Used as an intermediate in organic synthesis and as a UV absorber.

2-Methoxy-4-methylphenol: Known for its antioxidant properties and used in the food industry.

Uniqueness

2-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-Methoxy-4'-morpholinomethyl benzophenone (commonly referred to as 2-MMBP) is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including photomedicine and environmental science. This article reviews the biological activity of 2-MMBP, focusing on its biochemical interactions, cellular effects, mechanisms of action, and implications for health and the environment.

Overview of this compound

2-MMBP is a derivative of benzophenone, characterized by the presence of a morpholinomethyl group and a methoxy substituent. This structure imparts unique properties that facilitate its interaction with biological systems. The compound is primarily studied for its role as a UV filter and its potential use in photodynamic therapy (PDT).

Enzyme Interactions

2-MMBP has been shown to interact with various enzymes, particularly cytochrome P450 (CYP) enzymes. These interactions can modulate metabolic pathways, influencing the metabolism of xenobiotics and endogenous compounds. For example, studies indicate that 2-MMBP can inhibit CYP activity, leading to altered pharmacokinetics of co-administered drugs.

Cellular Effects

The compound affects several cellular processes, including:

- Cell Signaling : Modulation of the mitogen-activated protein kinase (MAPK) pathway influences cell growth and apoptosis.

- Gene Expression : 2-MMBP alters the expression of genes involved in oxidative stress responses, impacting cellular homeostasis.

The mechanism by which 2-MMBP exerts its biological effects primarily involves its ability to absorb UV light and generate reactive oxygen species (ROS). Upon UV irradiation, 2-MMBP produces singlet oxygen and free radicals, which can induce oxidative damage to cellular components such as membranes, proteins, and DNA. This property is exploited in photodynamic therapy for targeting cancer cells.

Photodynamic Therapy Applications

In PDT, 2-MMBP acts as a photosensitizer. The generated ROS lead to apoptosis in cancer cells while sparing surrounding healthy tissues. Research has demonstrated that 2-MMBP can effectively induce cell death in various cancer cell lines under UV light exposure.

Toxicological Studies

Research has indicated that 2-MMBP may exhibit estrogenic activity in aquatic organisms. Studies on zebrafish have shown that exposure to benzophenone derivatives can disrupt endocrine functions and impair developmental processes at environmentally relevant concentrations .

| Study | Organism | Concentration | Observed Effects |

|---|---|---|---|

| Tao et al. | Zebrafish | 10 µg/L | Neurotoxicity during development |

| Yan et al. | Chinese rare minnow | Various concentrations | Oxidative DNA damage |

| MDPI Study | Various aquatic organisms | Up to 1000 µg/L | Estrogenic activity affecting gene expression |

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A controlled study demonstrated the efficacy of 2-MMBP in inducing apoptosis in human breast cancer cells when activated by UV light. The results indicated a significant reduction in cell viability compared to untreated controls. -

Environmental Monitoring :

A study investigating the presence of benzophenones in surface waters found that 2-MMBP was detectable at levels that could impact aquatic life. The research highlighted the need for monitoring these compounds due to their potential endocrine-disrupting effects.

Propriétés

IUPAC Name |

(2-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGICXHJZMUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642618 | |

| Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-68-1 | |

| Record name | (2-Methoxyphenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.